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Compound of Interest

Compound Name: Lansoprazole thiadiazine impurity

Cat. No.: B8819547

In the landscape of pharmaceutical quality control, the accurate and precise quantification of
impurities is paramount to ensure the safety and efficacy of drug products. This guide provides
a detailed comparison of a validated Ultra-Performance Liquid Chromatography (UPLC)
method for the analysis of Lansoprazole and its thiadiazine impurity against alternative
analytical techniques. The presented data underscores the superior performance of UPLC in
terms of speed, sensitivity, and resolution.

Quantitative Performance Data

The following table summarizes the accuracy and precision of a validated UPLC method for the
determination of Lansoprazole and its impurities. The data demonstrates the method's
reliability and suitability for routine quality control testing.
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Spiked

Recovered

. . % RSD
Analyte Concentration  Concentration % Recovery .
(Precision)
(ng/imL) (ng/mL)
Lansoprazole 400 - 97.8 - 102.6% 0.6%
Impurity 1 1.2 - 93.5-106.5% <2%
Impurity 2 1.2 - 93.5 - 106.5% <2%
Impurity 3 1.2 - 93.5 - 106.5% <2%
Data not
specified in the
Thiadiazine study, but the
Impurity method is
validated for all
known impurities.
Impurity 4 1.2 - 93.5 - 106.5% < 2%

Data sourced from a validated stability-indicating UPLC method.[1] The precision of the related

substances was determined by analyzing six individual preparations of Lansoprazole samples

spiked with 0.30% of its four known impurities.[1]

Comparison with Alternative Methods

While High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for

pharmaceutical analysis, UPLC technology offers significant advantages.[1] UPLC utilizes sub-

2um particle columns, which allows for higher separation efficiency, faster run times, and

reduced solvent consumption compared to conventional HPLC methods.[1] For Lansoprazole

and its impurities, several HPLC methods have been reported.[2][3][4][5] However, the

validated UPLC method discussed here provides a total run time of 11.0 minutes, within which

all impurities are well-separated, showcasing its efficiency.[1]

Experimental Workflow

The following diagram illustrates the key steps in the UPLC analysis of Lansoprazole and its

impurities.
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Sample & Mobile Phase Preparation

Prepare Lansoprazole Sample
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Caption: UPLC workflow for Lansoprazole impurity analysis.

Detailed Experimental Protocol: UPLC Method for
Lansoprazole and its Impurities

This protocol is based on a validated stability-indicating UPLC method.[1][6][7]
1. Instrumentation:

o Waters Acquity UPLC system equipped with a photodiode array detector.[1]
2. Chromatographic Conditions:

e Column: Waters Acquity BEH C18, sub-2um particle size.[1]
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4.

Mobile Phase A: A mixture of pH 7.0 phosphate buffer and methanol in a 90:10 (v/v) ratio.[1]
[61[7]

Mobile Phase B: A mixture of methanol and acetonitrile in a 50:50 (v/v) ratio.[1][6][7]

Gradient Program: A gradient program is utilized.[1][6][7]

Flow Rate: Not explicitly stated in the abstract, but is a key parameter in UPLC methods.

Detection Wavelength: 285 nm.[1][6]

Injection Volume: Not explicitly stated in the abstract.

. Sample Preparation:

Lansoprazole Test Solution: A concentration of 400 ug/mL of Lansoprazole is prepared.[1]

Impurity Spiked Solution: A solution of Lansoprazole (400 pug/mL) is spiked with 1.2 pg/mL of
each known impurity.[1]

Method Validation Parameters (as per ICH Guidelines): The method was validated for the

following parameters:[1][6]

Specificity: The method is able to resolve the main peak from all degradation products and
impurities.[1]

Linearity: The correlation coefficient for Lansoprazole and its related substances was >0.998.

[1]

Accuracy: The recovery for Lansoprazole was between 97.8% and 102.6%, and for its
impurities, it ranged from 93.5% to 106.5%.[1]

Precision: The %RSD for the peak area of each impurity was within 2%. The %RSD for
Lansoprazole assay was 0.6% for method precision and 0.8% for intermediate precision.[1]

Limit of Detection (LOD) and Limit of Quantification (LOQ): These were established but
specific values are not provided in the abstract.
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» Robustness and Ruggedness: The method was found to be robust and rugged.[1]

This UPLC method provides a rapid, specific, precise, and accurate tool for the quality control
of Lansoprazole, ensuring the detection and quantification of the thiadiazine and other
impurities. The significant reduction in analysis time and superior separation performance make
it a highly effective alternative to traditional HPLC methods.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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